REACTION_CXSMILES
|
C[C:2]1[C:3](C)=[C:4]([C:11]#[C:12]CO)[CH:5]=[CH:6][C:7]=1[C:8](=[O:10])[CH3:9].[OH-].[Na+]>C1(C)C=CC=CC=1>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:11]#[CH:12])=[CH:3][CH:2]=1)(=[O:10])[CH3:9] |f:1.2|
|
Name
|
dimethylhydroxymethyl-4-acetylphenylacetylene
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=CC1C(C)=O)C#CCO)C
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off of the solvent under reduced pressure by an evaporator
|
Type
|
ADDITION
|
Details
|
Then, 25 mL of hexane was added to the resulting crude
|
Type
|
CUSTOM
|
Details
|
reaction product
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |